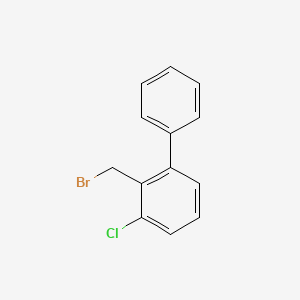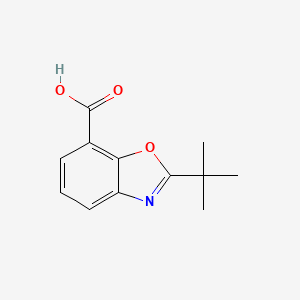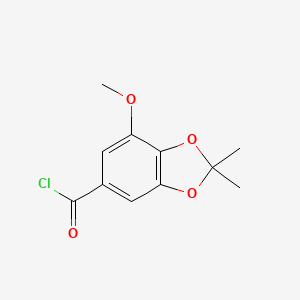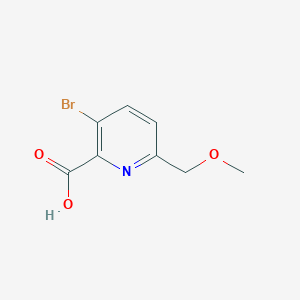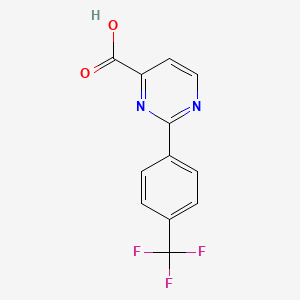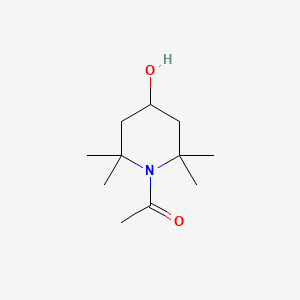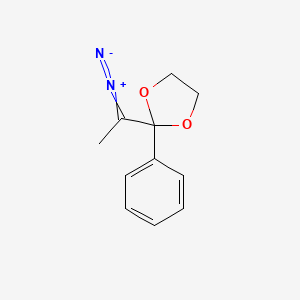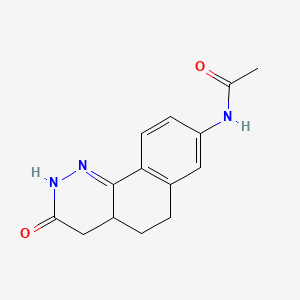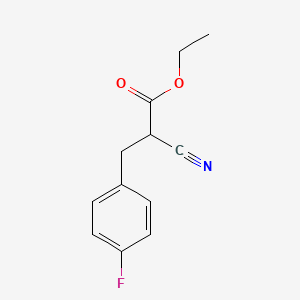
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines a pyridine ring with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone typically involves the reaction of 2,6-dimethylpyridine with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
作用机制
The mechanism of action of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole isomer.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains two triazole rings instead of one.
Uniqueness
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is unique due to its specific combination of a pyridine ring with a 1,2,3-triazole moiety. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4O/c1-7-4-5-9(8(2)13-7)11(16)10-6-12-14-15(10)3/h4-6H,1-3H3 |
InChI 键 |
AYWBGFPECYRXOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CN=NN2C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

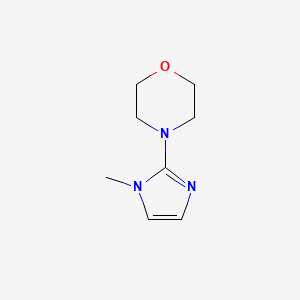
![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)
